An In-depth Technical Guide to 9H,9'H-3,3'-bicarbazole: Structure, Properties, and Applications
An In-depth Technical Guide to 9H,9'H-3,3'-bicarbazole: Structure, Properties, and Applications
Abstract: 9H,9'H-3,3'-bicarbazole is a heterocyclic aromatic compound composed of two carbazole units linked at the 3 and 3' positions. This linkage extends the π-conjugation, leading to unique electronic and photophysical properties that make it a valuable building block in materials science.[1][2] Its rigid, planar structure facilitates π-π stacking, which is crucial for charge transport.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 9H,9'H-3,3'-bicarbazole and its key derivatives, targeting researchers, scientists, and professionals in drug development and materials science.
Chemical Structure and Identification
9H,9'H-3,3'-bicarbazole is the core structure from which a wide range of functional materials are derived. The nitrogen atoms of the carbazole units can be substituted with various groups to tune the molecule's properties for specific applications. The linkage at the 3 and 3' positions enhances molecular stability by partially blocking these electronically active sites.[2]
Table 1: General Properties of 9H,9'H-3,3'-bicarbazole
| Property | Value | References |
| CAS Number | 1984-49-2 | [1][2] |
| Molecular Formula | C24H16N2 | [1][2] |
| Molecular Weight | 332.41 g/mol | [2] |
| IUPAC Name | 3-(9H-carbazol-3-yl)-9H-carbazole | [1] |
| Synonyms | 3,3'-Bicarbazole, 3,3'-Bi-9H-carbazole, 9H,9H-[3][3]Bicarbazolyl | [2][4] |
| Appearance | White to light yellow solid/powder | [3][5] |
| Purity | Typically >95% or >98% | [1][6] |
Physicochemical and Electronic Properties
The properties of bicarbazole derivatives are highly tunable through strategic substitution. For instance, adding phenyl groups at the 9 and 9' positions (to form 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole, or BCzPh) enhances solubility and thermal stability.[7][8] These derivatives are studied extensively for their charge-transporting capabilities.[1]
Table 2: Properties of Key 9H,9'H-3,3'-bicarbazole Derivatives
| Derivative | Property | Value | References |
| 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole | Molecular Formula | C36H24N2 | [3] |
| Molecular Weight | 484.60 g/mol | [3] | |
| CAS Number | 57102-62-2 | [3] | |
| Melting Point | 200-202 °C, 206 °C | [3][9] | |
| Appearance | White Solid | [3] | |
| 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole | Molecular Formula | C28H24N2 | [10] |
| Molecular Weight | 388.5 g/mol | [10] | |
| CAS Number | 20466-00-6 | [10] |
Table 3: Electrochemical Properties of Bicarbazole Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Ionization Potential (eV) | Method | References |
| 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole | -5.55 | -2.10 | 5.55 | Cyclic Voltammetry (CV) | [7][9] |
| BCz-nBuPh | -5.55 | - | 5.55 | Cyclic Voltammetry (CV) | [7] |
| BCz-tBuPh | -5.55 | - | 5.55 | Cyclic Voltammetry (CV) | [7] |
| Note: BCz-nBuPh is 9,9'-Di-4-n-butylphenyl-9H,9'H-3,3'-bicarbazole and BCz-tBuPh is 9,9'-di-4-t-butylphenyl-9H,9'H-3,3'-bicarbazole.[7] |
Table 4: Spectroscopic Data for 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole
| Spectroscopy | Wavenumber/Shift | Assignment | References |
| IR (KBr, cm⁻¹) | 3050, 2929, 2851, 1596, 1499, 1453, 1359 | C-H stretch, aromatic C=C stretch, C-N stretch | [9] |
| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 8.47 (d), 8.25 (d), 7.79 (dd), 7.67-7.61 (m), 7.52 (d), 7.52-7.41 (m), 7.33 (dt) | Aromatic protons | [9] |
| ¹³C NMR (100 MHz, CDCl₃, δ ppm) | 141.5, 140.2, 137.9, 134.5, 130.0, 127.5, 127.2, 126.2, 126.0, 124.1, 123.7, 120.6, 120.1, 119.0, 110.1, 110.0 | Aromatic carbons | [9] |
Synthesis and Experimental Protocols
The synthesis of 9H,9'H-3,3'-bicarbazole and its derivatives is most commonly achieved through oxidative coupling of carbazole monomers. This method is straightforward and cost-effective for producing the core structure.[1] Other methods include the Ullmann coupling reaction, which is versatile for creating symmetrical biaryls.[1]
The oxidative coupling reaction uses an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or iron(III) chloride (FeCl₃), to directly couple two carbazole molecules.[1][9]
Experimental Protocol: Oxidative Coupling for 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole [9]
-
Preparation : Dissolve the carbazole monomer (e.g., 9-phenyl-9H-carbazole, 1.0 equivalent) in dry dichloromethane (DCM) in an oven-dried flask under a nitrogen atmosphere.
-
Reaction Initiation : Cool the solution to 0 °C in an ice bath. Slowly introduce methanesulfonic acid (MSA).
-
Oxidation : After stirring for 5 minutes, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the mixture.
-
Reaction : Allow the mixture to stir at room temperature for approximately one minute.
-
Quenching : Quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extraction : Transfer the mixture to a separating funnel and extract the organic contents into chloroform. Wash the combined organic layer with brine solution.
-
Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent using a rotary evaporator.
-
Purification : Purify the crude product by silica-gel column chromatography using a hexane-ethyl acetate mixture as the mobile phase to yield the pure product.
Electrochemical properties, such as HOMO and LUMO energy levels, are determined using cyclic voltammetry (CV). These values are critical for designing materials for electronic devices.
Experimental Protocol: Cyclic Voltammetry [9]
-
Setup : Conduct experiments in a dichloromethane solution containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.
-
Analyte Concentration : Maintain the concentration of the bicarbazole derivative at approximately 1.0 mM.
-
Measurement : Record cyclic voltammograms at a scan rate of 50-100 mV/s.
-
Calibration : Calibrate all measurements using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard. The HOMO energy level for Fc/Fc⁺ is assumed to be -4.8 eV relative to the zero vacuum level.[9]
-
HOMO Calculation : Calculate the HOMO energy level from the onset of the first oxidation potential using the equation: EHOMO = -[Eoxonset vs Fc/Fc⁺ + 4.8] eV.
-
LUMO Calculation : Determine the optical energy gap (Eg) from the onset of the UV-visible absorption spectrum. Calculate the LUMO energy level using the equation: ELUMO = EHOMO + Eg.[9]
Applications
The versatile electronic properties of 9H,9'H-3,3'-bicarbazole and its derivatives have led to their use in a variety of advanced applications, particularly in organic electronics.
-
Organic Light-Emitting Diodes (OLEDs) : Bicarbazole derivatives are widely used as host materials for phosphorescent OLEDs due to their high triplet energy and good charge-transporting properties.[7][11] They are also employed as hole-transporting materials and as emitters, particularly for thermally activated delayed fluorescence (TADF) devices.[1][7]
-
Perovskite Solar Cells (PSCs) : As hole-transporting materials (HTMs), bicarbazole derivatives like 9,9'-diphenyl-9H,9'H-3,3'-bicarbazole have been used to create highly efficient and stable p-i-n perovskite solar cells, achieving power conversion efficiencies of nearly 20%.[2][9]
-
Organic Photovoltaics (OPVs) : The ability to tune the electronic properties of bicarbazoles makes them suitable for use in organic photovoltaic devices, where they can facilitate charge separation and transport.[4]
Conclusion
9H,9'H-3,3'-bicarbazole is a foundational molecule in the field of organic electronics and materials science. Its robust structure, extended π-conjugation, and the tunability of its derivatives allow for the rational design of materials with specific optoelectronic properties. The synthetic accessibility via methods like oxidative coupling further enhances its appeal. Continued research into novel bicarbazole derivatives promises to yield further advancements in OLEDs, solar cells, and other next-generation electronic devices.
References
- 1. 9H,9'H-3,3'-Bicarbazole | 1984-49-2 | Benchchem [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. labproinc.com [labproinc.com]
- 4. CAS 1984-49-2: 3,3'-Bicarbazole | CymitQuimica [cymitquimica.com]
- 5. 9-([1,1'-Biphenyl]-3-yl)-9'-([1,1'-biphenyl]-4-yl)-9H,9'H-3,3'-bicarbazole | 1643479-47-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. BCzPh | 57102-62-2 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. 9,9'-Diphenyl-9H,9'H-3,3'-bicarbazole 57102-62-2 C36H24N2 - Heynova (Shanghai) New Material Technology CO., Ltd. [heynovachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 9,9'-Diethyl-9H,9'H-3,3'-bicarbazole | C28H24N2 | CID 12218945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Application and research of 3,3'-Bicarbazole_Chemicalbook [chemicalbook.com]
